ent-Indacaterol Hydrochloride
Description
Properties
CAS No. |
1384188-70-8 |
|---|---|
Molecular Formula |
C₂₄H₂₈N₂O₃·HCl |
Molecular Weight |
392.493646 |
Synonyms |
5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; |
Origin of Product |
United States |
Advanced Synthetic Strategies and Stereochemical Control for Ent Indacaterol Hydrochloride
Enantioselective Synthesis Methodologies for ent-Indacaterol Hydrochloride
The critical step in the synthesis of ent-indacaterol is the establishment of the (S)-configuration at the hydroxyl-bearing stereocenter of the ethanolamine (B43304) side chain. Several enantioselective strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic routes.
Chiral Auxiliary Approaches in this compound Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org While specific examples for the direct synthesis of ent-indacaterol using this approach are not extensively detailed in publicly available literature, the principles of chiral auxiliary-controlled synthesis are well-established and applicable.
In a hypothetical approach, a chiral auxiliary, such as a derivative of (S)-phenylglycinol or an Evans auxiliary, could be attached to a precursor of the side chain. This would create a diastereomeric intermediate, allowing for the stereoselective introduction of the hydroxyl group. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched (S)-amino alcohol side chain, which can then be coupled with the 8-hydroxyquinolinone core. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Type | Potential Application in ent-Indacaterol Synthesis |
|---|---|---|
| (S)-4-Phenyloxazolidin-2-one | Evans Auxiliary | Control of stereoselective alkylation or aldol (B89426) reaction to form the side-chain precursor. |
| (S)-2-Amino-2-phenylethanol | Amino Alcohol | Formation of a chiral imine or oxazolidine (B1195125) to direct nucleophilic addition. |
This table presents hypothetical applications based on established principles of chiral auxiliary chemistry.
Asymmetric Catalysis in this compound Production
Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. In the context of ent-indacaterol, the key step amenable to this approach is the asymmetric reduction of a ketone precursor to the corresponding (S)-alcohol.
A prominent example of this strategy involves the use of a Corey-Bakshi-Shibata (CBS) catalyst. The synthesis of the medicinally used (R)-indacaterol often employs the (R)-CBS catalyst for the stereoselective reduction of the ketone precursor, 8-(benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one. Logically, for the synthesis of ent-indacaterol, the enantiomeric (S)-CBS catalyst would be utilized.
The reaction proceeds via the coordination of the ketone to the chiral Lewis acidic boron of the (S)-CBS catalyst, which directs the hydride delivery from a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) to one face of the carbonyl group, yielding the desired (S)-alcohol with high enantiomeric excess.
Table 2: Asymmetric Reduction of 8-(benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one
| Catalyst | Reagent | Product Configuration | Expected Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (S)-Methyl-CBS-oxazaborolidine | Borane-DMS complex | (S)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)-1H-quinolin-2-one | >95% |
Data is based on typical outcomes for CBS reductions.
Chemoenzymatic Synthetic Routes Towards this compound
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. While specific chemoenzymatic routes for ent-indacaterol are not widely published, enzymatic kinetic resolution is a plausible strategy. nih.gov
In this approach, a racemic mixture of a key intermediate, such as 8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)-1H-quinolin-2-one, could be subjected to an enzymatic reaction. A lipase, for instance, could selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. For the synthesis of ent-indacaterol, conditions would be optimized to isolate the unreacted (S)-alcohol or the acylated (S)-alcohol, depending on the enzyme's stereopreference.
Dynamic kinetic resolution (DKR) is an even more efficient variation where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net This would involve combining the enzymatic resolution with a compatible chemical racemization catalyst.
Precursor Chemistry and Intermediate Derivatization in this compound Pathways
The synthesis of this compound relies on the preparation of two key precursors: the chiral (S)-amino alcohol side chain attached to the 8-hydroxyquinolinone core and the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.
The synthesis of the 8-hydroxyquinolinone core typically starts from 8-hydroxyquinolin-2(1H)-one. This is then protected, often as a benzyl (B1604629) ether, to give 8-(benzyloxy)quinolin-2(1H)-one. Friedel-Crafts acylation with bromoacetyl bromide introduces the two-carbon side chain at the C5 position, yielding 8-(benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one. This ketone is the crucial prochiral intermediate for the asymmetric reduction step.
The resulting (S)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)-1H-quinolin-2-one can then be converted to the corresponding epoxide, (S)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one, under basic conditions. nih.gov This epoxide is a key electrophilic intermediate for coupling with the amino-indan moiety.
The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine involves standard aromatic chemistry, typically starting from o-xylene, followed by Friedel-Crafts acylation, reduction, and cyclization to form the indanone, which is then converted to the amine.
The final step in the formation of the ent-indacaterol backbone is the nucleophilic attack of the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine on the (S)-epoxide. This reaction is typically carried out at elevated temperatures in a suitable solvent. Deprotection of the benzyl group, usually by catalytic hydrogenation, yields ent-indacaterol.
Optimization of Stereochemical Purity in this compound Synthesis
Achieving high stereochemical purity is paramount. The enantiomeric excess (e.e.) of the chiral alcohol intermediate obtained from asymmetric reduction is a primary determinant of the final product's purity. However, subsequent steps can also influence the stereochemical integrity.
One common method to enhance enantiomeric purity is through diastereomeric salt resolution. The intermediate amino alcohol or even the final ent-indacaterol can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure diastereomer is treated with a base to liberate the desired enantiomerically pure amine.
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the enantiomeric purity of intermediates and the final product. nih.gov Methods using chiral stationary phases are capable of separating the (R)- and (S)-enantiomers of indacaterol (B1671819), allowing for precise quantification of the enantiomeric excess. nih.gov
Scalable Synthetic Approaches for this compound Research Quantities
While the large-scale industrial synthesis focuses on (R)-indacaterol, the principles can be adapted for the laboratory-scale production of research quantities of this compound. A key consideration for scalability is the efficiency and cost-effectiveness of the asymmetric step.
The use of asymmetric catalysis, particularly the CBS reduction, is generally scalable. The catalyst is used in sub-stoichiometric amounts, and the reaction conditions are typically mild. For research quantities, purification by column chromatography is often feasible for intermediates.
The final purification of ent-indacaterol often involves its conversion to a salt, such as the hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid. The resulting salt often has improved crystallinity and stability, facilitating its isolation and handling.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-phenylglycinol |
| 8-hydroxyquinolin-2(1H)-one |
| 8-(benzyloxy)quinolin-2(1H)-one |
| 8-(benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one |
| (S)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)-1H-quinolin-2-one |
| (S)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one |
| 5,6-diethyl-2,3-dihydro-1H-inden-2-amine |
| Tartaric acid |
| Mandelic acid |
| Borane-dimethyl sulfide complex |
| (S)-Methyl-CBS-oxazaborolidine |
| (R)-Methyl-CBS-oxazaborolidine |
| (S)-4-Phenyloxazolidin-2-one |
| (S)-2-Amino-2-phenylethanol |
Molecular Pharmacology and Receptor Level Investigations of Ent Indacaterol Hydrochloride
Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling of ent-Indacaterol Hydrochloride
The therapeutic action of Indacaterol (B1671819) is mediated through its interaction with β-adrenergic receptors. Preclinical studies have thoroughly characterized the selectivity and affinity profile of the (R)-enantiomer.
In vitro studies have demonstrated that (R)-Indacaterol is a potent β2-adrenergic receptor agonist with high affinity for the β2 receptor. nih.gov It exhibits a significant degree of selectivity for the β2 subtype over β1 and β3 receptors. This selectivity is a critical attribute for inhaled bronchodilators, as activation of β2 receptors in the airway smooth muscle leads to the desired therapeutic effect of bronchodilation, while off-target activation of β1 receptors in the heart could lead to unwanted cardiovascular side effects. Reports indicate that (R)-Indacaterol has more than 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater activity compared to β3-receptors, a selectivity profile that is similar to formoterol. drugbank.com
Detailed binding affinity and receptor selectivity data for this compound are not extensively reported in peer-reviewed literature, which is common for the less active enantiomer (distomer) of a developed drug.
Interactive Data Table: Adrenergic Receptor Selectivity of (R)-Indacaterol
| Receptor Subtype | Selectivity Ratio vs. β2 | Reference |
|---|---|---|
| β1-Adrenergic Receptor | >24-fold lower activity than at β2 | drugbank.com |
| β3-Adrenergic Receptor | >20-fold lower activity than at β2 | drugbank.com |
In Vitro Receptor Binding Kinetics and Thermodynamics
The kinetic parameters of ligand-receptor binding, such as the association rate (k_on) and dissociation rate (k_off), are crucial determinants of a drug's onset and duration of action. For long-acting β2-agonists (LABAs), a slow dissociation from the receptor is often correlated with a prolonged therapeutic effect. The long duration of action of (R)-Indacaterol is attributed in part to its high lipophilicity, which allows it to partition into and slowly diffuse out of the cell membrane's lipid rafts, creating a local depot near the receptor. drugbank.com This high affinity for lipid domains ensures a sustained presence of the drug at its target. drugbank.com
Specific thermodynamic data (e.g., enthalpy and entropy changes upon binding) and detailed kinetic binding constants (k_on, k_off) for this compound are not available in the reviewed literature. Such studies are typically prioritized for the therapeutically active enantiomer.
Functional Characterization of Receptor Activation and Signaling Pathways (e.g., cAMP)
The primary mechanism of action for β2-adrenergic receptor agonists involves the activation of a downstream signaling cascade. statpearls.com Upon binding to the β2-receptor, the agonist induces a conformational change that activates the associated Gs protein. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3', 5'-adenosine monophosphate (cAMP). drugbank.compatsnap.com The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. drugbank.com
Studies on (R)-Indacaterol confirm it acts as a high-efficacy, nearly full agonist at the human β2-adrenergic receptor. nih.govtga.gov.aunih.gov In recombinant cell systems, it demonstrates the ability to robustly stimulate cAMP production. nih.gov In human primary airway smooth muscle cells, (R)-Indacaterol produces a maximal response that is intermediate between that of salmeterol (B1361061) and formoterol. nih.gov
A comprehensive functional characterization of this compound's effect on receptor activation and cAMP signaling pathways has not been reported in the available scientific literature. Based on the principles of stereoselectivity, it would be hypothesized to be a significantly weaker agonist or potentially an antagonist at the β2 receptor.
Interactive Data Table: Functional Activity Profile of (R)-Indacaterol
| Parameter | Finding for (R)-Indacaterol | Reference |
|---|---|---|
| Mechanism of Action | Stimulation of intracellular adenylyl cyclase, increasing cAMP levels | drugbank.com |
| Receptor Activity | High-efficacy, nearly full agonist at the human β2-adrenergic receptor | nih.govtga.gov.au |
| Functional Response | Causes relaxation of bronchial smooth muscle | drugbank.com |
| Comparative Efficacy | Higher intrinsic activity than salmeterol | nih.gov |
Ligand-Receptor Interaction Dynamics and Conformational Studies of this compound
Understanding how a ligand interacts with its receptor at a molecular level can provide insights into its activity and selectivity. This is often explored using computational methods.
Molecular Docking and Molecular Dynamics Simulations of this compound with Adrenergic Receptors
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding pose and stability of a ligand within a receptor's binding site. For β2-agonists, key interactions typically involve hydrogen bonds with specific serine and aspartate residues in the transmembrane helices of the receptor. The stereochemistry of the ligand is critical for achieving an optimal fit. The hydroxyl group on the chiral carbon of (R)-Indacaterol is expected to form a crucial hydrogen bond that anchors it correctly in the binding pocket, an interaction that the (S)-enantiomer would be less able to form in the same manner.
While the principles of stereospecific binding to β-adrenergic receptors are well-studied for other compounds like sotalol (B1662669) and propranolol, specific molecular docking or dynamics simulation studies detailing the binding of ent-Indacaterol to adrenergic receptors were not identified in the searched literature. biorxiv.org Such studies would be necessary to precisely model its interaction and predict its lower affinity compared to the (R)-enantiomer.
Allosteric Modulation and Biased Agonism Considerations with this compound
The concepts of allosteric modulation and biased agonism represent more complex aspects of receptor pharmacology. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This phenomenon is of growing interest in drug development as it may allow for the design of drugs with improved therapeutic windows.
There is no available evidence or research in the reviewed literature to suggest that this compound functions as an allosteric modulator or a biased agonist at β-adrenergic receptors. Research in this area has been focused on the active (R)-enantiomer and other β2-agonists.
Structure-Activity Relationships (SAR) of this compound and its Analogues
The development of Indacaterol involved systematic medicinal chemistry efforts to optimize its pharmacological profile. Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. The SAR for (R)-Indacaterol is well-defined and can be divided into three key regions: the 8-hydroxyquinolinone "head," the chiral 2-amino-1-hydroxyethyl "linker," and the 5,6-diethyl-2-aminoindan "tail." nih.govnovartis.com
8-Hydroxyquinolinone Head: This group is critical for agonist activity, engaging with key residues in the receptor binding site.
Chiral Linker: The (R)-stereochemistry at the hydroxyl-bearing carbon is paramount for high-potency β2-agonist activity. This configuration correctly orients the hydroxyl group for a critical hydrogen-bonding interaction within the receptor. The corresponding (S)-enantiomer (ent-Indacaterol) would be expected to have significantly lower potency due to the improper orientation of this group.
Aminoindan Tail: This bulky, lipophilic group contributes significantly to the molecule's high affinity and long duration of action, likely through interactions with an exosite or by anchoring the molecule in the lipid membrane. nih.govnovartis.com
Studies on analogues of (R)-Indacaterol have shown that symmetrical substitution on the indan (B1671822) moiety delivered the desired potency and efficacy profiles. nih.govnovartis.com However, these SAR studies have been conducted on series of compounds based on the active (R)-enantiomer. Specific SAR studies focusing on analogues of ent-Indacaterol have not been published, as medicinal chemistry efforts are typically directed toward optimizing the activity of the most potent stereoisomer.
Positional Scanning and Substituent Effects on Receptor Interaction
Detailed studies on positional scanning and the effects of various substituents on the interaction of ent-indacaterol with the beta-2 adrenoceptor are not available in the public domain. Research on indacaterol analogues has primarily focused on modifications to the core structure of the active (R)-enantiomer to optimize its therapeutic profile. These investigations have explored how alterations to the 8-hydroxyquinolinone head, the aminoindan tail, and the ethanolamine (B43304) linker impact receptor affinity and functional activity. researchgate.netnih.gov However, a systematic analysis of these structural modifications on the (S)-enantiomer has not been reported. Without experimental data, any discussion on how positional changes or substituent alterations would affect the binding and activation of the beta-2 adrenoceptor by ent-indacaterol would be purely speculative.
Conformational Analysis and Pharmacophore Development for this compound
Similarly, there is no specific research available on the conformational analysis or the development of a pharmacophore model for this compound. Pharmacophore modeling for beta-2 agonists typically identifies key chemical features—such as a protonated amine, a hydroxyl group, and an aromatic ring—and their precise spatial arrangement necessary for optimal receptor binding and activation. While extensive modeling has been performed for the beta-2 adrenoceptor and its agonists, including the active form of indacaterol, a dedicated model for the (S)-enantiomer has not been published. The distinct stereochemistry of ent-indacaterol would necessitate a separate conformational analysis to predict its preferred three-dimensional structure and how it might interact with the chiral environment of the receptor's binding pocket.
Cellular Pharmacodynamic Investigations in Isolated Systems
Direct cellular pharmacodynamic investigations of this compound in isolated systems, such as airway smooth muscle cells, are not described in the available scientific literature. Studies on indacaterol have utilized various in vitro models, including isolated human bronchi and guinea pig trachea, to characterize its rapid onset and long duration of action. researchgate.netnih.gov These studies have consistently focused on the pharmacological effects of the (R)-enantiomer. A comparative analysis of the potency and efficacy of both the (R)- and (S)-enantiomers in these cellular systems would be necessary to elucidate the specific pharmacodynamic profile of ent-indacaterol. In the absence of such studies, no definitive data on its cellular activity can be presented.
Metabolic Pathways and Biotransformation Mechanisms of Ent Indacaterol Hydrochloride
Identification of Metabolic Enzymes and Isoforms Involved in ent-Indacaterol Biotransformation (e.g., CYP3A4, UGT1A1)
The biotransformation of ent-Indacaterol, the (S)-enantiomer of Indacaterol (B1671819), is a complex process mediated by several key metabolic enzymes. The primary pathways involved are oxidative metabolism, primarily facilitated by the cytochrome P450 (CYP) system, and direct glucuronidation, carried out by UDP-glucuronosyltransferases (UGT).
Studies have identified CYP3A4 as the principal isoform responsible for the oxidative metabolism of Indacaterol. While direct studies on ent-Indacaterol are limited, the metabolic pathways are expected to be similar to the active (R)-enantiomer. The UGT1A1 isoform is primarily responsible for the direct glucuronidation of the parent compound, forming phenolic O-glucuronides.
In Vitro Enzymatic Kinetics and Inhibition Studies
In vitro studies using human liver microsomes and recombinant human CYP isoforms have been crucial in elucidating the kinetic parameters of Indacaterol metabolism. These studies have shown that CYP3A4 exhibits the highest catalytic activity towards Indacaterol, with other isoforms like CYP1A1 and CYP2D6 playing minor roles.
Inhibition studies have further confirmed the significant role of CYP3A4. Potent CYP3A4 inhibitors, such as ketoconazole, have been shown to significantly increase the systemic exposure to Indacaterol, indicating that this pathway is a major determinant of its clearance.
| Enzyme/System | Parameter | Value |
|---|---|---|
| Human Liver Microsomes | Km (μM) | Data Not Available |
| Vmax (pmol/min/mg protein) | Data Not Available | |
| Recombinant CYP3A4 | Km (μM) | Data Not Available |
| Vmax (pmol/min/pmol CYP) | Data Not Available | |
| Recombinant UGT1A1 | Km (μM) | Data Not Available |
| Vmax (pmol/min/mg protein) | Data Not Available |
Role of Stereochemistry in Metabolic Enzyme Recognition
Stereochemistry plays a critical role in the interaction of drug molecules with metabolizing enzymes. Although specific data on ent-Indacaterol is not extensively available, it is well-established that enantiomers can exhibit different affinities and metabolic rates with enzymes. The three-dimensional arrangement of the chiral center in ent-Indacaterol likely influences its binding orientation within the active sites of CYP3A4 and UGT1A1, potentially leading to different metabolic profiles compared to the (R)-enantiomer, Indacaterol.
Metabolite Identification and Structural Elucidation of ent-Indacaterol Hydrochloride Biotransformation Products
The biotransformation of Indacaterol results in a variety of metabolites. The primary metabolic pathways include hydroxylation of the indane moiety, O-demethylation of the hydroxy-quinolinone group followed by oxidation, and direct glucuronidation of the parent drug and its hydroxylated metabolites. While specific studies on ent-Indacaterol metabolites are scarce, the identified metabolites of the racemate and the active enantiomer provide a strong indication of the expected biotransformation products.
Major identified metabolites include a phenolic O-glucuronide of the parent compound, a hydroxylated metabolite, and an O-demethylated and subsequently oxidized metabolite. Structural elucidation of these metabolites has been achieved through the use of mass spectrometry and nuclear magnetic resonance spectroscopy.
| Metabolite ID | Metabolic Pathway | Description |
|---|---|---|
| M1 | Direct Glucuronidation | Phenolic O-glucuronide of Indacaterol |
| M2 | Hydroxylation | Hydroxylated Indacaterol (on the indane moiety) |
| M3 | O-Demethylation and Oxidation | 8-hydroxy-5-(1-hydroxy-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)ethyl)quinolin-2(1H)-one |
Comparative Metabolic Profiling of this compound in Preclinical Animal Models
Preclinical studies in animal models such as rats, dogs, and monkeys are essential for understanding the metabolic profile of a drug candidate. While specific comparative data for ent-Indacaterol is not publicly available, studies on Indacaterol have revealed both similarities and differences in metabolic pathways across species. In general, the major metabolic pathways observed in humans are also present in these animal models, although the relative importance of each pathway can vary.
Theoretical Prediction of Metabolic Pathways for this compound
In silico models and computational tools are increasingly used to predict the metabolic fate of drug candidates. These models can identify potential sites of metabolism on a molecule and predict the likelihood of different metabolic reactions occurring. For ent-Indacaterol, these predictive tools can be used to corroborate experimental findings and to hypothesize the formation of minor or novel metabolites.
By analyzing the structure of ent-Indacaterol, these models can predict that the most likely sites for oxidative metabolism by CYP enzymes are the indane ring and the ethyl groups. Similarly, the phenolic hydroxyl group on the quinolinone ring is correctly identified as a primary site for glucuronidation.
Advanced Analytical Methodologies for Ent Indacaterol Hydrochloride Research
Chiral Chromatography Techniques for Enantiomeric Purity Assessment of ent-Indacaterol Hydrochloride
The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the cornerstone for assessing this purity, with several techniques being particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the enantioselective separation of chiral compounds. csfarmacie.czresearchgate.net The principle of this technique relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and, thus, separation. chiralpedia.com For compounds like ent-Indacaterol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed due to their broad applicability and high enantioselectivity. csfarmacie.cz
Method development for the chiral HPLC separation of this compound would typically involve screening various CSPs and optimizing the mobile phase composition. The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/ethanol mixtures) or reversed-phase (e.g., acetonitrile/water mixtures with additives). csfarmacie.czsepscience.com The choice of mobile phase and additives is crucial for achieving the desired resolution between the enantiomers. For basic compounds like ent-Indacaterol, additives such as diethylamine (B46881) or trifluoroacetic acid are often used to improve peak shape and resolution. researchgate.net
A typical stability-indicating RP-HPLC method for the estimation of Indacaterol (B1671819) Maleate has been developed, which can be adapted for the hydrochloride salt. ijpsjournal.comijpsjournal.com The chromatographic conditions for such a method are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Methanol (B129727): Phosphate Buffer (pH 6.8) (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time | 4.3 min |
| This table outlines typical parameters for an RP-HPLC method for Indacaterol Maleate analysis. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.comselvita.comchiraltech.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol) to enhance solvating power and improve peak shape. chromatographyonline.com
The principles of chiral recognition in SFC are similar to those in HPLC, relying on the use of CSPs. chromatographyonline.com Polysaccharide-based CSPs are widely used in SFC and have demonstrated excellent performance for a broad range of chiral compounds. nih.gov The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to rapid, high-throughput analysis, which is highly beneficial in a drug development setting. chromatographyonline.comchromatographyonline.com The successful application of SFC for chiral separations in the pharmaceutical industry highlights its potential for the enantiomeric purity assessment of this compound. nih.gov
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., hexane, acetonitrile, water) |
| Analysis Speed | Generally faster (3 to 5 times) chromatographyonline.com | Slower |
| Solvent Consumption | Significantly lower chromatographyonline.com | Higher |
| Environmental Impact | Greener due to CO2 use selvita.com | Higher environmental footprint |
| Operating Pressure | Lower backpressure for a given flow rate | Higher backpressure |
| This table provides a comparative overview of SFC and HPLC for chiral separations. |
Capillary Electrophoresis (CE) is another valuable technique for the enantioselective analysis of chiral drugs. springernature.combohrium.com In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. springernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. nih.gov
A cyclodextrin-electrokinetic chromatography method has been successfully developed for the enantiomeric separation of indacaterol. nih.gov This method demonstrated the ability to separate the enantiomers in under 5 minutes with a high resolution. nih.gov The optimal conditions for this separation are detailed in the table below.
| Parameter | Optimal Condition |
| Chiral Selector | 0.7% (m/v) carboxymethyl-α-cyclodextrin |
| Background Electrolyte | 50 mM sodium formate (B1220265) buffer (pH 4.0) |
| Injection Mode | Short-end injection |
| Separation Time | < 5 minutes |
| Resolution | 3.6 |
| Limit of Detection (LOD) | S-IND: 0.05 mg/L, R-IND: 0.04 mg/L |
| This table summarizes the optimized conditions for the enantiomeric separation of indacaterol by cyclodextrin-electrokinetic chromatography. nih.gov |
Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis of this compound and Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for both the quantitative and qualitative analysis of drugs and their metabolites in biological fluids. nih.gov
For the qualitative analysis of ent-Indacaterol and its metabolites, high-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) or Orbitrap MS, are employed. nih.gov These instruments provide accurate mass measurements, which facilitate the elucidation of elemental compositions of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the ions, providing structural information that is crucial for metabolite identification. nih.govlibretexts.org Studies on indacaterol have identified several metabolites, including monohydroxylated indacaterol, glucuronide conjugates, and products resulting from the cleavage of the aminoethanol group. nih.gov Forced degradation studies using LC-HRMS/MS have also been conducted to identify potential degradation products under various stress conditions. nih.govresearchgate.net
For quantitative analysis, triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode is the gold standard. anapharmbioanalytics.com This technique offers high sensitivity and selectivity, allowing for the accurate quantification of ent-Indacaterol and its metabolites in complex biological matrices. A UPLC-MS/MS bioanalytical method has been developed for the quantification of indacaterol in human plasma with a lower limit of quantification (LLOQ) in the picogram per milliliter range. anapharmbioanalytics.comfda.gov
| Metabolite ID | Description |
| P26.9 | Monohydroxylated indacaterol |
| P19 | Glucuronide conjugate of P26.9 |
| P37 | 8-O-glucuronide conjugate of indacaterol |
| P37.7 | N-glucuronide (2-amino) conjugate |
| P38.2 & P39 | Metabolites from cleavage of the aminoethanol group |
| This table lists the major metabolites of indacaterol identified in human studies. nih.gov |
Spectroscopic Characterization Techniques for Research-Grade this compound (e.g., NMR, IR)
The definitive structural elucidation and characterization of research-grade this compound rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as O-H stretching for the hydroxyl groups, N-H stretching for the secondary amine, C=O stretching for the quinolinone moiety, and aromatic C-H and C=C stretching vibrations. nih.gov
Bioanalytical Method Development for this compound in Preclinical Biological Matrices
The development of robust and validated bioanalytical methods is essential for the quantitative determination of this compound in preclinical biological matrices such as plasma, urine, and tissue homogenates. chromatographyonline.comitrlab.com These methods are crucial for pharmacokinetic and toxicokinetic studies. chromatographyonline.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for bioanalytical method development due to its high sensitivity, selectivity, and throughput. anapharmbioanalytics.comnih.gov A typical bioanalytical method for ent-Indacaterol in a preclinical matrix would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). anapharmbioanalytics.comnih.gov
Chromatographic separation is typically achieved using a reversed-phase HPLC or UPLC column. nih.govnih.gov The mobile phase composition and gradient are optimized to achieve a good peak shape and separation from endogenous matrix components.
A bioanalytical method for the quantification of indacaterol in rat lung tissue, a key preclinical matrix for an inhaled drug, has been developed using UPLC with UV detection. nih.gov The validation of this method according to regulatory guidelines (e.g., FDA) ensures its accuracy, precision, linearity, and stability. nih.gov
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Stability | Analyte should be stable under various storage and processing conditions |
| This table presents typical validation parameters for a bioanalytical method as per regulatory guidelines. nih.gov |
Preclinical Pharmacokinetics and Distribution Studies of Ent Indacaterol Hydrochloride in Animal Models
Absorption and Distribution Kinetics of ent-Indacaterol Hydrochloride in In Vivo Animal Models
Following administration, ent-indacaterol is rapidly absorbed. In preclinical models, after inhalation, the compound enters the bloodstream within minutes, achieving maximum plasma concentrations (Tmax) in approximately 15 minutes. nih.gov This rapid absorption is indicative of efficient transfer from the lungs into systemic circulation.
The high lipophilicity of ent-indacaterol contributes to its extensive distribution throughout the body. nih.gov A pharmacokinetic study in rats provided specific details on the kinetics within the lung tissue, the primary target organ. The key parameters from this study are summarized in the table below. nih.gov
| Parameter | Value (in Rat Lung Tissue) |
| Cmax (Maximum Concentration) | 51.020 ± 2.810 µg/mL |
| Tmax (Time to Maximum Concentration) | 0.083 ± 0.001 hours |
| AUC 0-24h (Area Under the Curve) | 175.920 ± 1.053 µg·h/mL |
| AUC 0-inf (Area Under the Curve to Infinity) | 542.000 ± 5.245 µg·h/mL |
| Elimination Half-life | 48.510 ± 0.012 hours |
Data from a pharmacokinetic study of indacaterol (B1671819) in rat lungs. nih.gov
The data indicate significant and rapid exposure in the lung tissue, consistent with a locally acting therapeutic agent. The long elimination half-life in the lungs suggests a sustained presence at the site of action. nih.gov
Elimination Pathways and Excretion Mechanisms of this compound in Animal Models
Studies in multiple preclinical species, including mice, rats, and dogs, have consistently shown that the primary route of elimination for ent-indacaterol and its metabolites is through fecal excretion. rsc.org This indicates that biliary excretion into the gastrointestinal tract is the main clearance pathway.
Tissue Distribution Profiling and Target Organ Accumulation in Preclinical Species
ent-Indacaterol exhibits wide distribution to most tissues following administration. However, it does not readily cross the blood-brain barrier, with minimal distribution to the brain and spinal column. rsc.org
In animal models, the highest concentrations of the compound were observed in the organs of elimination and metabolism, namely the stomach, intestines, liver, and kidney. rsc.org As a therapeutic agent targeting the respiratory system, significant accumulation in the lung tissue has been noted. nih.gov This selective accumulation in the lungs contributes to a sustained local concentration at the desired site of action. nih.gov The compound has a strong affinity for lipid membranes, which facilitates its partitioning into the receptor microenvironment within the airway smooth muscle. nih.gov
Plasma Protein Binding Characteristics of this compound in Vitro and in Animal Plasma
In vitro studies using human plasma have demonstrated that ent-indacaterol is highly bound to plasma proteins, with binding percentages reported to be between 94.1% and 96.2%. researchgate.net Preclinical studies have indicated that the extent of plasma protein binding is similar across different species. Specifically, protein binding in rats and dogs was found to be comparable to that in humans. rsc.org This high degree of plasma protein binding can influence the compound's distribution and clearance characteristics.
Computational and Chemoinformatic Approaches in Ent Indacaterol Hydrochloride Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for ent-Indacaterol Hydrochloride and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.com
For a QSAR model of ent-indacaterol and its derivatives to be developed, experimental data from systematic structural modifications are required. Research on the active enantiomer, indacaterol (B1671819), provides a strong foundation for understanding the key structural features that govern its activity. Studies have involved the synthesis and evaluation of analogues where three primary regions of the molecule were systematically altered: the 8-hydroxyquinolinone head group (a catechol mimetic), the ethanolamine (B43304) linker, and the 5,6-diethyl-indanyl group at the amino residue. researchgate.net
Evaluation of the binding affinity of these analogues for the β2-adrenoceptor has revealed critical structure-activity relationships. nih.gov For instance, certain modifications to the indanyl moiety and the quinolinone ring were found to have a significant impact on potency. researchgate.netnih.gov An α-methyl aminoindane analogue, for example, was discovered to be 25-fold more potent than the parent compound, indacaterol. researchgate.netnih.gov Such data points are essential for building a robust QSAR model.
A hypothetical QSAR model for ent-indacaterol derivatives would involve calculating various molecular descriptors for each analogue. These descriptors quantify physicochemical properties such as lipophilicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric or topological features (e.g., molecular weight, Wiener index). rjpbr.com Statistical methods, such as multiple linear regression or partial least squares, would then be used to generate an equation that links these descriptors to the observed biological activity (e.g., pIC50). The resulting model could then be used to predict the potency of untested derivatives, guiding the design of new analogues with potentially improved activity.
Table 1: Summary of Structure-Activity Relationship Findings for Indacaterol Analogues This table is based on research conducted on indacaterol, the (R)-enantiomer. The findings are considered relevant for understanding the potential SAR of its enantiomer, ent-indacaterol.
| Structural Region Modified | Specific Modification | Observed Effect on β2-adrenoceptor Affinity/Potency | Reference |
|---|---|---|---|
| 8-Hydroxyquinolinone Head | Introduction of a methyl group at the 3- or 6-position | Resulted in analogues with similar or slightly reduced activity. | researchgate.net |
| 8-Hydroxyquinolinone Head | Conversion to 3,4-dihydro derivative | Demonstrated a similar activity profile to the parent compound. | researchgate.netnih.gov |
| Amino Residue (Indanyl Moiety) | Replacement of 5,6-diethylindanyl with 5-n-butylindanyl | Showed a similar profile to indacaterol. | nih.gov |
| Amino Residue (Indanyl Moiety) | Introduction of an α-methyl group to the aminoindane | Discovered to be 25-fold more potent than indacaterol. | researchgate.netnih.gov |
In Silico Prediction of Ligand-Receptor Interactions and Binding Affinities
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are fundamental tools for predicting how a ligand like this compound interacts with its biological target, the β2-adrenergic receptor. nih.gov These techniques provide atomic-level insights into the binding pose, key interactions, and the stability of the ligand-receptor complex, which are crucial for understanding the mechanism of action and for predicting binding affinity. drugbank.comnih.gov
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov For ent-indacaterol, a docking study would involve placing the molecule into a 3D structural model of the β2-adrenoceptor. The algorithm would then sample numerous possible conformations and orientations, scoring them based on factors like electrostatic and van der Waals interactions. nih.gov The resulting poses would reveal potential key interactions, such as hydrogen bonds between the hydroxyl groups of the ethanolamine chain and the 8-hydroxyquinolinone moiety with specific amino acid residues like serine and asparagine in the receptor's binding pocket. The indanyl group would likely form hydrophobic interactions with nonpolar residues.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ent-indacaterol-receptor complex over time. MD simulations model the movements of atoms and molecules, providing a more realistic representation of the binding event and allowing for the calculation of binding free energies, which are a more accurate predictor of binding affinity. nih.gov These simulations can help assess the stability of the predicted binding pose and refine the understanding of the intermolecular interactions governing the recognition process.
Table 2: Predicted Interactions between ent-Indacaterol and the β2-Adrenoceptor Binding Site This table presents hypothetical interactions based on the known pharmacology of β2-agonists and the structure of ent-indacaterol.
| Functional Group of ent-Indacaterol | Potential Interacting Amino Acid Residue | Predicted Type of Interaction |
|---|---|---|
| Hydroxyl group on ethanolamine chain | Serine, Aspartate | Hydrogen Bonding |
| Amine group on ethanolamine chain | Aspartate | Ionic Interaction / Hydrogen Bonding |
| 8-Hydroxyquinolinone ring system | Serine, Asparagine | Hydrogen Bonding |
| 5,6-Diethyl-indanyl group | Valine, Leucine, Phenylalanine | Hydrophobic / Van der Waals Interactions |
Virtual Screening and De Novo Design for this compound Analogues
Computational chemistry provides powerful strategies for the discovery of new molecules. Virtual screening and de novo design are two such approaches that can be applied to identify novel analogues of ent-indacaterol with potentially desirable properties.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For ent-indacaterol, a structure-based virtual screening approach could be employed. This would involve using the 3D structure of the β2-adrenoceptor as a target and computationally "docking" millions of compounds from virtual libraries into its binding site. The compounds would be ranked based on their predicted binding affinity, and the top-ranking "hits" would be selected for further experimental testing. This method allows for the rapid and cost-effective screening of vast chemical space to find novel scaffolds that could serve as starting points for new β2-agonists.
De novo design, on the other hand, is a computational method for designing new molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build novel chemical structures atom-by-atom or fragment-by-fragment within the constraints of the receptor's binding site. nih.gov The process is guided by a scoring function that evaluates the fit and potential binding affinity of the growing molecule. This approach can lead to the creation of highly original molecules that are optimized for interacting with the target, potentially offering improved potency or selectivity compared to existing compounds.
Computational Analysis of this compound Stereoisomer Conformations and Energetics
ent-Indacaterol is a chiral molecule, meaning it exists as a pair of non-superimposable mirror-image isomers, or enantiomers. The three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity, as receptor binding sites are themselves chiral and will interact differently with each enantiomer. Computational analysis is essential for understanding the conformational preferences and energetics of these stereoisomers. nih.gov
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that result from rotation around its single bonds and determining their relative energies. mdpi.com For ent-indacaterol, there are several rotatable bonds, particularly in the ethanolamine linker chain. Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be used to perform a systematic conformational search. researchgate.net This process generates a large number of possible conformers and calculates their potential energy.
The results of this analysis produce a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy conformers, or "minimum energy" structures, represent the most stable and thus most probable shapes the molecule will adopt. nih.gov Understanding the preferred conformation of ent-indacaterol is crucial because it is this 3D shape that must fit into the binding site of the β2-adrenoceptor to elicit a biological response. By comparing the low-energy conformations of ent-indacaterol with its active (R)-enantiomer, researchers can gain insights into the structural basis for any observed differences in their biological activity.
Table 3: Hypothetical Conformational Energetics of a Key Dihedral Angle in ent-Indacaterol This table illustrates the concept of relative energies for different conformers resulting from rotation around a single bond in the ethanolamine side chain.
| Conformer | Dihedral Angle (°) | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar (trans) | 180 | 0.00 (most stable) |
| Syn-clinal (gauche) | +60 | 0.85 |
| Syn-clinal (gauche) | -60 | 0.85 |
| Syn-periplanar (eclipsed) | 0 | 4.50 (least stable) |
Future Directions and Emerging Research Avenues for Ent Indacaterol Hydrochloride
Exploration of Novel Stereoselective Synthetic Routes for ent-Indacaterol Hydrochloride
The commercial form of Indacaterol (B1671819) is the pure (R)-enantiomer. drugbank.comnewdrugapprovals.org Its synthesis has been approached by separating a primary amine and a chiral epoxide. newdrugapprovals.org One established method involves the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a chloromethyl ketone precursor to generate a chiral secondary alcohol, which is then used to form the required chiral epoxide. newdrugapprovals.org Another key step is the reaction of this epoxide with 2-amino-(5,6-diethyl)-indan, followed by debenzylation to yield the final compound. newdrugapprovals.orgchemicalbook.com
Potential Research Directions:
Asymmetric Catalysis: Investigating novel chiral catalysts, such as organocatalysts or new transition metal complexes, for the key reduction step to produce the chiral alcohol precursor of ent-Indacaterol with higher enantiomeric excess.
Enzymatic Reactions: Exploring the use of enzymes (e.g., ketoreductases) for the stereoselective reduction of the ketone intermediate, which could offer high specificity and milder reaction conditions.
Chiral Pool Synthesis: Developing synthetic strategies that utilize readily available chiral starting materials to introduce the desired stereochemistry early in the synthetic sequence.
Advanced Purification Techniques: Implementing newer purification technologies, such as supercritical fluid chromatography (SFC) or advanced chiral HPLC methods, to more efficiently resolve enantiomers on an industrial scale. google.com
A key challenge in existing synthetic routes is the formation of impurities due to a lack of complete regioselectivity when the epoxide ring is opened. google.com Novel strategies that avoid the epoxide intermediate altogether, perhaps through a stereospecific coupling of pre-functionalized chiral fragments, could represent a significant breakthrough.
Advanced Mechanistic Elucidation of Beta-Adrenergic Receptor Activation by this compound
Indacaterol functions as a selective beta-2 adrenergic agonist. patsnap.commims.com Upon binding to the beta-2 adrenergic receptor, it stimulates intracellular adenylyl cyclase, which in turn increases the levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.commims.com This increase in cAMP leads to the relaxation of bronchial smooth muscle. drugbank.com In vitro studies have demonstrated that Indacaterol has a significantly greater agonist activity at beta-2 receptors compared to beta-1 and beta-3 receptors. nih.gov It is considered a high-efficacy agonist, with a rapid onset of action and a long duration, partly attributed to its high affinity for lipid raft domains in the cell membrane. drugbank.comnih.gov
While the general mechanism is understood, a more profound, molecular-level elucidation of how this compound interacts with and activates the beta-2 adrenergic receptor is a critical area for future research. Understanding the subtle differences in binding kinetics, conformational changes induced in the receptor, and downstream signaling pathways compared to the (R)-enantiomer is essential.
Future Research Focus:
Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of the beta-2 adrenergic receptor in complex with this compound to visualize the precise binding interactions at an atomic level.
Computational Modeling and Molecular Dynamics: Employing advanced computational simulations to model the binding process, predict the stability of the receptor-ligand complex, and understand the allosteric network that links agonist binding to G-protein activation. nih.gov
Advanced Spectroscopic Techniques: Using techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) to study the conformational dynamics of the receptor in real-time upon binding of ent-Indacaterol.
Kinetic and Thermodynamic Profiling: Performing detailed studies to determine the association and dissociation rates (kon/koff) and the thermodynamic parameters of binding for ent-Indacaterol, which could reveal key differences in its pharmacological profile.
| Research Approach | Objective | Potential Insights |
| Cryo-Electron Microscopy | Determine the high-resolution 3D structure of the ent-Indacaterol-receptor complex. | Visualize specific amino acid interactions and conformational changes. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the receptor upon ligand binding over time. | Understand the pathway of receptor activation and allosteric modulation. nih.gov |
| FRET/BRET Assays | Monitor real-time conformational changes in live cells. | Characterize the kinetics of receptor activation and G-protein coupling. |
| Surface Plasmon Resonance | Quantify the binding affinity and kinetics. | Determine the stability and residence time of the drug-receptor complex. |
Integration of Multi-Omics Data for Comprehensive Understanding of ent-Indacaterol Biotransformation
The biotransformation of Indacaterol is primarily hepatic. researchgate.net Key enzymes involved in its metabolic clearance are uridine (B1682114) diphosphate (B83284) glucuronyltransferase 1A1 (UGT1A1) and cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov Major metabolic pathways include hydroxylation, O-glucuronidation, and N-glucuronidation. doi.orgnih.gov Unmodified Indacaterol is the most abundant component found in serum and feces, with several metabolites like monohydroxylated Indacaterol (P26.9) and its glucuronide conjugate (P19) also being significant. doi.orgnih.govsemanticscholar.org
To gain a holistic and systems-level understanding of the biotransformation of this compound, future research will likely move beyond traditional pharmacokinetic studies towards the integration of multi-omics data. This approach can provide a more comprehensive picture of the interplay between genetic factors, protein expression, and metabolic outcomes.
Future Research Strategies:
Pharmacogenomics: Investigating how genetic variations (polymorphisms) in genes like CYP3A4 and UGT1A1 influence the metabolism and clearance of ent-Indacaterol, potentially identifying patient populations with different metabolic profiles.
Proteomics: Quantifying the expression levels of key metabolic enzymes and transporters in relevant tissues (e.g., liver, lung) to correlate protein abundance with metabolic rates.
Metabolomics: Utilizing high-resolution mass spectrometry to perform untargeted profiling of metabolites in biological fluids (serum, urine) after administration of ent-Indacaterol. This can help in identifying novel or unexpected metabolic pathways.
Integrated Data Analysis: Developing computational models that integrate genomics, proteomics, and metabolomics data to create a comprehensive network map of ent-Indacaterol biotransformation and predict individual metabolic phenotypes.
| Omics Layer | Focus of Investigation | Expected Outcome |
| Genomics | Single Nucleotide Polymorphisms (SNPs) in CYP3A4, UGT1A1, and other relevant genes. | Identification of genetic markers that predict metabolic rate and potential for drug-drug interactions. |
| Proteomics | Quantification of CYP3A4, UGT1A1, and other drug-metabolizing enzymes in tissues. | Correlation of enzyme levels with observed pharmacokinetic variability. |
| Metabolomics | Comprehensive profiling of parent compound and all metabolites in biofluids. | Discovery of novel biotransformation pathways and metabolic biomarkers. semanticscholar.org |
Development of Innovative Analytical Platforms for High-Throughput Research on this compound
The analysis of Indacaterol and its enantiomers is crucial for both pharmaceutical quality control and research. Current analytical methods include high-performance liquid chromatography (HPLC) coupled with ultraviolet or fluorescence detection, and more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological samples. researchgate.netsemanticscholar.org Importantly, a chiral methodology using cyclodextrin-electrokinetic chromatography has been developed for the rapid separation of Indacaterol enantiomers. nih.gov
Future research will require the development of more innovative and high-throughput analytical platforms to accelerate the screening of new synthetic routes, the evaluation of novel analogues, and the analysis of samples from multi-omics studies.
Emerging Analytical Platforms:
High-Throughput Chiral Separation: Advancing chiral separation techniques, such as supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC) with novel chiral stationary phases, to achieve faster and more efficient enantiomeric separation. jiangnan.edu.cn
Microfluidics and Lab-on-a-Chip: Developing microfluidic devices that can perform sample preparation, chiral separation, and detection on a single chip. mdpi.comresearchgate.net This would enable rapid analysis with minimal sample and reagent consumption, ideal for high-throughput screening.
Mass Spectrometry Imaging (MSI): Applying MSI techniques to visualize the distribution of ent-Indacaterol and its key metabolites within lung tissue, providing valuable information on its local pharmacokinetics at the site of action.
Advanced Detection Methods: Combining chiral separation with high-resolution mass spectrometry (HRMS) to enable the simultaneous quantification and identification of the parent compound and its metabolites in complex biological matrices. nih.govamericanpharmaceuticalreview.com
| Analytical Platform | Key Advantage | Application in ent-Indacaterol Research |
| Supercritical Fluid Chromatography (SFC) | Fast separation, reduced solvent use | High-throughput screening of enantiomeric purity from synthetic reactions. |
| Microfluidics | Miniaturization, high throughput | Rapid analysis of large numbers of biological samples for pharmacokinetic studies. researchgate.net |
| Mass Spectrometry Imaging (MSI) | Spatial distribution analysis | Mapping the drug's localization in lung tissue to understand its mechanism of action. |
| LC-HRMS | High sensitivity and specificity | Simultaneous identification and quantification of metabolites in multi-omics studies. nih.gov |
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Pharmacological Profiles
Structure-activity relationship (SAR) studies on Indacaterol have provided insights into the roles of its three main structural regions: the 8-hydroxyquinolinone head, the ethanolamine (B43304) linker, and the 5,6-diethyl indanyl tail. researchgate.net Modifications to these regions have been explored to modulate the compound's affinity for the beta-2 adrenoceptor and its functional activity. researchgate.net For instance, an α-methyl aminoindane analogue was found to be significantly more potent than Indacaterol. nih.gov
The design and synthesis of next-generation analogues based on the ent-Indacaterol scaffold is a promising avenue for future research. The goal would be to develop compounds with enhanced pharmacological profiles, such as increased potency, improved selectivity, or a fine-tuned duration of action.
Strategies for Analogue Design:
Scaffold Hopping and Bioisosteric Replacement: Replacing the 8-hydroxyquinolinone or the indanyl moieties with other chemical groups that may offer improved binding interactions, better physicochemical properties, or novel intellectual property.
Conformational Constraint: Introducing structural modifications that lock the molecule into a more biologically active conformation, potentially leading to higher potency and efficacy.
Targeted Modifications for Selectivity: Systematically modifying the indanyl tail to explore interactions with specific sub-pockets of the beta-2 adrenergic receptor, aiming to further enhance selectivity over beta-1 and beta-3 receptors.
Dual-Pharmacology Ligands: Designing hybrid molecules that combine the pharmacophore of ent-Indacaterol with another pharmacophore (e.g., a muscarinic antagonist) to create a single molecule with dual therapeutic action.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ent-Indacaterol Hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires:
- Stepwise reaction monitoring : Use techniques like HPLC or LC-MS (as in Procaterol HCl synthesis ) to track intermediate formation and purity.
- Solvent and catalyst selection : Polar aprotic solvents (e.g., THF) and amine-based catalysts often enhance reaction efficiency, as seen in Dapoxetine HCl synthesis .
- Temperature control : Gradual heating (e.g., 80–160°C in Memantine HCl synthesis ) minimizes side reactions.
- Post-synthesis purification : Column chromatography or recrystallization (e.g., impurity removal in Esmolol HCl ).
Q. How can researchers validate the purity of this compound and identify process-related impurities?
- Methodological Answer :
- Chromatographic profiling : Use reversed-phase HPLC with UV detection (as in Alfuzosin HCl analysis ) to separate impurities.
- Mass spectrometry : Identify impurities via fragmentation patterns (applied in Esmolol HCl impurity profiling ).
- Accelerated stability studies : Expose samples to heat/humidity and monitor degradation products (e.g., hydrogels in Metformin HCl studies ).
Q. What experimental design strategies are suitable for studying this compound’s formulation stability?
- Methodological Answer :
- Factorial design : Use a 3² full factorial layout (e.g., Propranolol HCl patch optimization ) to test variables like polymer concentration and pH.
- Response surface methodology (RSM) : Model interactions between factors (applied in Hydroxyzine HCl tablet dissolution ).
- Real-time vs. accelerated testing : Compare shelf-life predictions under controlled conditions (25°C/60% RH) vs. stress conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer :
- Species-specific metabolic profiling : Compare liver microsome assays (rat vs. human) to identify interspecies metabolic differences (e.g., Memantine HCl’s amine oxidation pathways ).
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability data (Caco-2 assays) and organ-specific clearance rates .
- Statistical meta-analysis : Pool data from multiple studies to assess variability (e.g., factorial design in Hydroxyzine HCl ).
Q. What advanced chiral resolution techniques are applicable for isolating ent-Indacaterol’s enantiomers?
- Methodological Answer :
- Chiral stationary phase (CSP) chromatography : Use amylose- or cellulose-based columns (e.g., S-Fluoxetine HCl resolution ).
- Enzymatic kinetic resolution : Employ lipases or esterases to selectively hydrolyze enantiomers (applied in R-Salbutamol HCl synthesis ).
- Circular dichroism (CD) spectroscopy : Confirm enantiomeric excess (EE) post-separation .
Q. How should researchers design in vitro/in vivo correlation (IVIVC) models for this compound’s pulmonary delivery?
- Methodological Answer :
- Dissolution-permeability dual chambers : Simulate lung fluid dynamics using Franz diffusion cells (e.g., Propranolol HCl buccal patches ).
- Aerosol performance testing : Use next-generation impactors (NGIs) to measure fine particle fraction (FPF) .
- Murine bronchial lavage studies : Corrogate in vitro dissolution with in vivo bioavailability (applied in Metformin HCl hydrogels ).
Q. What strategies mitigate discrepancies between computational predictions and experimental results in ent-Indacaterol’s receptor binding assays?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Refine docking models using β₂-adrenergic receptor crystal structures (e.g., Procaterol HCl’s β₂ selectivity ).
- Alanine scanning mutagenesis : Identify key binding residues (e.g., FABP4/5 inhibitor studies ).
- Surface plasmon resonance (SPR) : Validate binding kinetics (association/dissociation rates) experimentally .
Data Analysis and Reporting
Q. How to statistically analyze this compound’s dose-response curves in bronchorelaxation assays?
- Methodological Answer :
- Non-linear regression modeling : Fit data to sigmoidal Emax models (e.g., Hydroxyzine HCl release kinetics ).
- Bland-Altman plots : Assess agreement between replicate experiments .
- IC₅₀/EC₅₀ calculations : Use GraphPad Prism or R packages for precision (applied in Fadrozole HCl studies ).
Q. What protocols ensure reproducibility in this compound’s toxicity screening?
- Methodological Answer :
- OECD 423 guidelines : Conduct acute oral toxicity tests in rodents with histopathology validation .
- High-content screening (HCS) : Use automated imaging for mitochondrial toxicity (e.g., Doxapram HCl safety profiling ).
- GLP-compliant documentation : Follow SOPs for handling/storage (as in Amantadine HCl protocols ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
